molecular formula C18H32O6 B1141175 2,3-dinor Thromboxane B1

2,3-dinor Thromboxane B1

Cat. No.: B1141175
M. Wt: 344.4 g/mol
InChI Key: LGWCOUWMTAQMQT-QCBHMXSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2. In rats and rabbits, 2,3-dinor TXB1 has been identified as another urinary metabolite of TXB2. However in human urine, only trace amounts of 2,3-dinor TXB1 have been identified. In rats, 2,3-dinor TXB1 is excreted at a much higher rate than 2,3-dinor TXB2 (19.2 ± 4.9 ng/24 hr and 1.6 ± 0.3 ng/24 hr, respectively). Therefore, urinary 2,3-dinor TXB1 is a suitable marker of thromboxane biosynthesis in rats.

Scientific Research Applications

  • Development of Quantitative Methods : Vesterqvist et al. (1984) developed a GC-MS method for quantitation of 2,3-dinor-TxB2 in human urine, an important step in studying its biological roles and implications in health (Vesterqvist, Gréen, Lincoln, & Sebek, 1984).

  • Major Urinary Metabolite Studies : Svensson (1979) identified 2,3-dinor-thromboxane B2 as the major urinary metabolite of thromboxane B2 in guinea pigs, enhancing our understanding of thromboxane metabolism (Svensson, 1979).

  • Human Metabolic Pathways : Wilson (1995) noted that 2,3-dinor-thromboxane B2 is the most abundant urinary metabolite of thromboxane B2 in humans, indicating its significance in thromboxane metabolism (Wilson, 1995).

  • Clinical Applications : Chiabrando et al. (1994) investigated urinary excretion of 2,3-dinor-thromboxane B1 and B2 in rats, suggesting its potential as a parameter in studying thromboxane biosynthesis and related pathologies (Chiabrando, Corada, Bachi, & Fanelli, 1994).

  • In Vivo Platelet Activation Studies : Lawson et al. (1985) utilized 2,3-dinor-thromboxane B2 in a method offering a noninvasive approach to studying thromboxane synthesis and platelet function in humans (Lawson, Brash, Doran, & FitzGerald, 1985).

  • Role in Pathophysiological Processes : Vesterqvist and Gréen (1984) showed increased excretion of 2,3-dinor-TxB2 in conditions like diabetes mellitus, homocysteinuria, and myocardial infarction, demonstrating its relevance in various pathophysiological states (Vesterqvist & Gréen, 1984).

Mechanism of Action

Target of Action

The primary target of 2,3-dinor Thromboxane B1 is Thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . It is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets .

Mode of Action

This compound is a metabolite of Thromboxane B2 (TXB2), which is released in substantial quantities from aggregating platelets . TXB2 is then metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . The conversion of TXA2 and TXB2 to 2,3-dinor-TXB2 and 11-dehydro-TXB2 occurs at similar fractional conversion rates . This suggests that TXA2 is hydrolyzed non-enzymatically to TXB2 prior to enzymatic degradation via the beta-oxidation and 11-OH-dehydrogenase pathways .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the cyclooxygenase (COX)-1 pathway . This pathway is responsible for the synthesis of TXA2, which is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via COX-1 and released by activated platelets .

Pharmacokinetics

In terms of pharmacokinetics, this compound is excreted in urine . In rats, 2,3-dinor TXB1 is excreted at a much higher rate than 2,3-dinor TXB2 . Therefore, urinary 2,3-dinor TXB1 is a suitable marker of thromboxane biosynthesis in rats .

Result of Action

The result of the action of this compound is the inhibition of platelet aggregation . This is achieved through the suppression of TXA2 biosynthesis, which is a major factor in platelet aggregation .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other compounds and the physiological state of the organism . For example, aspirin treatment can suppress baseline urinary 2,3-dinor-TXB2 excretion by 80

Biochemical Analysis

Biochemical Properties

2,3-dinor Thromboxane B1 is identified as a urinary metabolite of TXB2 in rabbits and rats It interacts with various enzymes and proteins during its metabolism

Cellular Effects

The cellular effects of this compound are not well studied. Its parent compound, TXB2, is known to be involved in platelet aggregation . It can be inferred that this compound might have some influence on cellular processes related to this function.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been identified as a urinary metabolite of TXB2 in rabbits and rats . Only trace amounts of this compound have been identified in human urine . In rats, this compound is excreted at a much higher rate than 2,3-dinor TXB2 .

Metabolic Pathways

This compound is involved in the metabolic pathway of TXB2. It is a urinary metabolite of TXB2 in rabbits and rats

Properties

IUPAC Name

5-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h10-11,13-16,18-20,23H,2-9,12H2,1H3,(H,21,22)/b11-10+/t13-,14-,15-,16+,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWCOUWMTAQMQT-QCBHMXSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of 2,3-dinor Thromboxane B1 in scientific research?

A1: this compound is a key metabolite of Thromboxane B2, a biologically active lipid involved in various physiological processes, particularly platelet aggregation and vasoconstriction. Studying this compound provides insights into the metabolism and breakdown pathways of Thromboxane B2 in vivo. [] This information can be valuable in understanding the role of Thromboxane B2 in both normal physiological conditions and disease states.

Q2: How is this compound typically identified and quantified in biological samples?

A2: The scientific literature highlights the use of mass spectrometry techniques, particularly LC-MS (Liquid Chromatography-Mass Spectrometry), for the identification and quantification of this compound. [] This technique allows for the separation and detection of compounds based on their mass-to-charge ratio (m/z). Researchers use specific m/z values and chromatographic retention times to identify and quantify this compound accurately within complex biological matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.